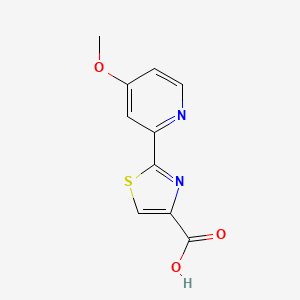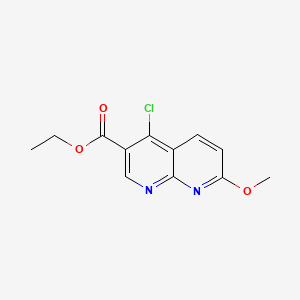
2-(3-Bromophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-2-oxoacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-oxoacetamide typically involves the bromination of a suitable precursor, followed by the introduction of the oxoacetamide group. One common method is the bromination of 3-phenylacetyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylacetyl chloride is then reacted with ammonia or an amine to form the desired oxoacetamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromine addition. The subsequent amide formation can be carried out in batch reactors with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different substituted phenyl oxoacetamides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the oxoacetamide group can yield amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Substituted phenyl oxoacetamides.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-oxoacetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the oxoacetamide group play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoacetamide: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-2-oxoacetamide: Similar structure with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-2-oxopropanamide: Similar structure with an additional methyl group.
Uniqueness
2-(3-Bromophenyl)-2-oxoacetamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-oxoacetamide |
InChI |
InChI=1S/C8H6BrNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4H,(H2,10,12) |
InChI Key |
OTFXITLOHWWCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)




![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)





![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)

